REACTION_CXSMILES
|
[Cl:1][C:2]1[C:10]([N+:11]([O-])=O)=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[N+]([C:17]1C=CC=C[C:18]=1C(O)=O)([O-])=O.[NH4+].[Cl-]>C1COCC1>[Cl:1][C:2]1[C:3]([C:4]([OH:6])=[O:5])=[CH:7][CH:8]=[C:9]2[C:10]=1[NH:11][CH:18]=[CH:17]2 |f:2.3|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=CC=C1[N+](=O)[O-]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
Vinyl Grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C(=O)O)C=CC=C1
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-45 °C
|
Type
|
CUSTOM
|
Details
|
stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A two liter 3-neck flask was assembled with an overhead
|
Type
|
TEMPERATURE
|
Details
|
flame
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
flushed with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
to slowly warm to room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
In the morning, the flask was cooled to 0° C. with an ice bath
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
then transferred to a separatory funnel
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (300 mL×3)
|
Type
|
WASH
|
Details
|
washed with brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness on the rotovap
|
Type
|
FILTRATION
|
Details
|
The resulting solid was filtered
|
Type
|
CUSTOM
|
Details
|
above isolated solid
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum desiccator over night
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=CC=C2C=CNC12)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.32 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |